5-bromo-2-chloro-N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide
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Overview
Description
5-bromo-2-chloro-N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is a complex organic compound that features a benzamide core substituted with bromine and chlorine atoms, as well as a pyrido[1,2-a]pyrimidin-4-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while coupling reactions can produce complex polycyclic compounds .
Scientific Research Applications
5-bromo-2-chloro-N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N,N-dimethylbenzamide: Similar in structure but lacks the pyrido[1,2-a]pyrimidin-4-one moiety.
2-bromo-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide: Similar but with different halogen substitution patterns.
Uniqueness
The uniqueness of 5-bromo-2-chloro-N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide lies in its specific substitution pattern and the presence of the pyrido[1,2-a]pyrimidin-4-one moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-bromo-2-chloro-N-(2,6-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3O2/c1-9-4-3-5-14-20-10(2)15(17(24)22(9)14)21-16(23)12-8-11(18)6-7-13(12)19/h3-8H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLZKRWKUCZTSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(C(=O)N12)NC(=O)C3=C(C=CC(=C3)Br)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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